![molecular formula C14H16O4S B13205447 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13205447.png)
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is a complex organic compound characterized by its unique spiro structure, which includes a benzopyran ring fused with a thiane ring
Preparation Methods
The synthesis of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzopyran ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in cellular processes .
Comparison with Similar Compounds
6-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione can be compared with other spiro compounds, such as:
1’-Methyl-3,4-dihydrospiro[1-benzopyran-2,4’-piperidin]-4-one: This compound has a similar spiro structure but with different substituents, leading to distinct chemical and biological properties.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]: Known for its photochromic properties, this compound is used in optical applications.
Properties
Molecular Formula |
C14H16O4S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
6-methyl-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one |
InChI |
InChI=1S/C14H16O4S/c1-10-2-3-13-11(8-10)12(15)9-14(18-13)4-6-19(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
GBDUAWXYOWGXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCS(=O)(=O)CC3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


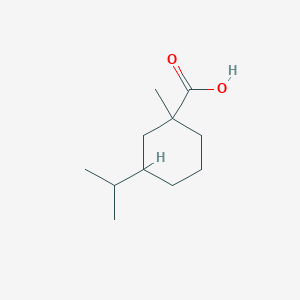

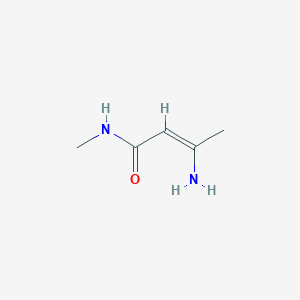
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)
![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
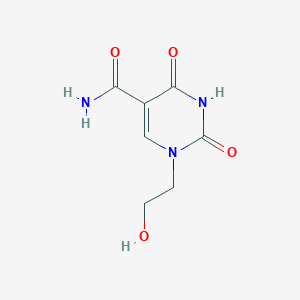
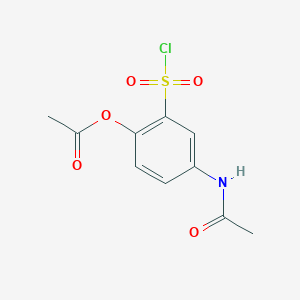
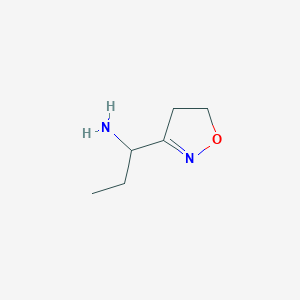
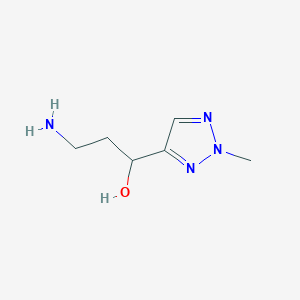
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
![4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
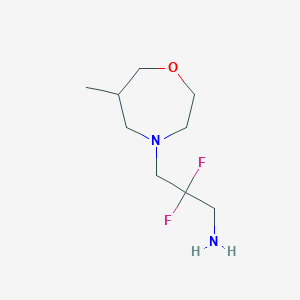
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
![2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B13205459.png)
